N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide
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Overview
Description
N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide is an organic compound that features a but-2-enediamide backbone with a methoxyphenyl and phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide typically involves the reaction of 4-methoxybenzylamine with phenylbut-2-enedioic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of N1-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The double bond in the but-2-enediamide backbone can be reduced to a single bond using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of saturated butanediamide derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide: Known for its unique combination of methoxyphenyl and phenyl groups.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with a dimethylaniline moiety.
2-Methoxy-5-((phenylamino)methyl)phenol: Contains a phenylamino and methoxyphenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
827314-41-0 |
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Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-phenylbut-2-enediamide |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-9-7-14(8-10-16)13-19-17(21)11-12-18(22)20-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
QNCXPIKBAHNCAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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